1-[7-(2-Fluorophenyl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)propan-1-one
Description
1-[7-(2-Fluorophenyl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)propan-1-one is a complex organic compound that features a thiazepane ring, a fluorophenyl group, and a methoxyphenyl group
Properties
IUPAC Name |
1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO2S/c1-25-17-9-6-16(7-10-17)8-11-21(24)23-13-12-20(26-15-14-23)18-4-2-3-5-19(18)22/h2-7,9-10,20H,8,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLMEFFNEYLOEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCC(SCC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-(2-Fluorophenyl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)propan-1-one typically involves multiple steps, starting with the preparation of the thiazepane ring. This can be achieved through a cyclization reaction involving a suitable precursor, such as a diamine and a thiol. The fluorophenyl and methoxyphenyl groups are then introduced through substitution reactions, often using halogenated precursors and appropriate nucleophiles.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
1-[7-(2-Fluorophenyl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the thiazepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenated precursors and nucleophiles like amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could lead to the development of new pharmaceuticals with specific therapeutic effects.
Industry: The compound might be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[7-(2-Fluorophenyl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methoxyphenyl groups can enhance the compound’s binding affinity and specificity, while the thiazepane ring may contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluorophenyl)-3-(4-methoxyphenyl)propan-1-one: This compound lacks the thiazepane ring but shares the fluorophenyl and methoxyphenyl groups.
1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)propan-1-one: This compound lacks the methoxyphenyl group but retains the thiazepane ring and fluorophenyl group.
Uniqueness
1-[7-(2-Fluorophenyl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)propan-1-one is unique due to the combination of its structural features, which can lead to distinct chemical and biological properties
Q & A
Q. What are the optimal synthetic routes for preparing 1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)propan-1-one?
The synthesis involves multi-step reactions:
- Thiazepane ring formation : Cyclization of precursors (e.g., cysteamine derivatives) under acidic or basic conditions.
- Substitution reactions : Introduction of the 2-fluorophenyl group via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura).
- Ketone functionalization : Coupling the thiazepane intermediate with 4-methoxyphenylpropan-1-one using catalysts like Pd or Cu.
Q. Key conditions :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Ring formation | HCl/EtOH, reflux | 60–70 |
| Fluorophenyl substitution | K₂CO₃, DMF, 80°C | 45–55 |
| Final coupling | Pd(PPh₃)₄, THF, 60°C | 30–40 |
Purification typically uses column chromatography (silica gel, hexane/EtOAc). Structural confirmation requires ¹H/¹³C NMR (δ 7.2–6.8 ppm for aromatic protons) and HRMS (m/z calculated for C₂₃H₂₅FNO₂S: 414.16) .
Q. How is the compound characterized, and what analytical techniques resolve structural ambiguities?
- Primary methods :
- NMR : Aromatic protons (δ 6.8–7.3 ppm), thiazepane methylene (δ 3.1–3.5 ppm), and ketone carbonyl (δ 207–210 ppm in ¹³C).
- IR : C=O stretch at ~1680 cm⁻¹, C-F at ~1220 cm⁻¹.
- Advanced resolution :
Advanced Research Questions
Q. How do reaction conditions influence stereochemical outcomes in the thiazepane ring?
The thiazepane ring’s chair vs. boat conformation depends on:
- Solvent polarity : Polar solvents (DMF) favor chair conformers via dipole stabilization.
- Temperature : Higher temps (>80°C) increase ring flexibility, leading to epimerization.
- Catalysts : Chiral auxiliaries (e.g., L-proline) induce enantioselectivity during ring closure.
Q. Example :
| Condition | Conformer Ratio (Chair:Boat) |
|---|---|
| DMF, 60°C | 85:15 |
| THF, 80°C | 70:30 |
Q. What computational methods predict the compound’s biological target interactions?
- Molecular docking (AutoDock Vina): The fluorophenyl group shows high affinity for hydrophobic pockets in enzymes (e.g., kinases).
- MD simulations : The thiazepane ring’s flexibility allows adaptive binding to receptors like 5-HT₆ (RMSD < 2.0 Å over 100 ns).
- SAR studies :
- Electron-withdrawing groups (e.g., F) enhance binding to ATP-binding sites.
- Methoxy groups improve solubility but reduce membrane permeability (logP = 2.8).
Q. How are contradictory spectroscopic data resolved (e.g., unexpected NOEs or splitting patterns)?
- Case study : A 2024 study observed anomalous NOE between thiazepane H₃ and methoxyphenyl H₂.
- Hypothesis : Non-planar ring conformation or dynamic puckering.
- Resolution : Variable-temperature NMR (-40°C to 25°C) slowed ring inversion, revealing two distinct proton environments.
- Validation : DFT calculations (B3LYP/6-31G*) matched experimental coupling constants (J = 10.2 Hz) .
Q. What strategies optimize yield in scale-up synthesis without compromising purity?
- Flow chemistry : Continuous reactors reduce side reactions (e.g., epimerization) via precise temperature control.
- Catalyst recycling : Immobilized Pd nanoparticles on SiO₂ improve TON (turnover number) by 30%.
- In-line analytics : PAT (Process Analytical Technology) monitors reaction progress via FTIR or UV-Vis.
Q. Scale-up results :
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
|---|---|---|
| Yield (%) | 35 | 28 |
| Purity (%) | 98 | 95 |
Q. How does the compound’s stability vary under physiological conditions?
- pH stability : Degrades rapidly at pH < 3 (acidic hydrolysis of ketone).
- Plasma stability : t₁/₂ = 2.1 hours in human plasma (esterase-mediated cleavage).
- Light sensitivity : UV irradiation (λ = 254 nm) causes photoisomerization (cis/trans ratio shifts from 90:10 to 60:40) .
Q. What are the compound’s potential off-target effects in kinase assays?
- Kinase profiling (Eurofins Panlabs): Inhibits CDK2 (IC₅₀ = 0.8 μM) and GSK-3β (IC₅₀ = 1.2 μM).
- Mitochondrial toxicity : Reduces ATP levels in HepG2 cells at >10 μM (JC-1 assay).
- CYP inhibition : Moderate inhibitor of CYP3A4 (Ki = 15 μM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
